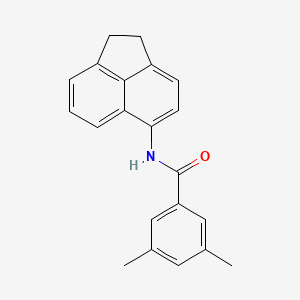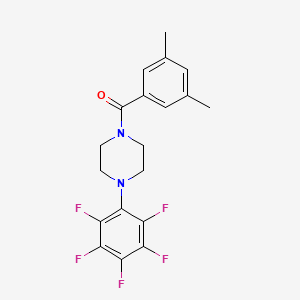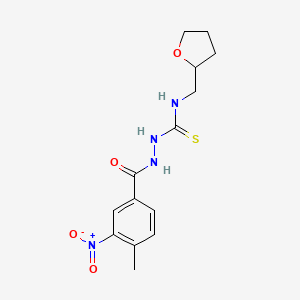
N-(1,2-dihydro-5-acenaphthylenyl)-3,5-dimethylbenzamide
描述
N-(1,2-dihydro-5-acenaphthylenyl)-3,5-dimethylbenzamide, commonly known as DADB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. DADB belongs to the class of acenaphthene-based compounds, and its chemical structure consists of a benzamide moiety attached to a dihydroacenaphthylene ring system.
作用机制
The exact mechanism of action of DADB is not fully understood, but several studies have proposed that it exerts its biological activity by modulating various signaling pathways and enzymes. DADB has been reported to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, DADB can induce apoptosis and inhibit cell proliferation in cancer cells. DADB has also been found to modulate the activity of various kinases such as AKT and ERK, which are involved in cell survival and proliferation pathways.
Biochemical and Physiological Effects:
DADB has been shown to exhibit several biochemical and physiological effects in various cell types and animal models. In cancer cells, DADB induces apoptosis and inhibits cell proliferation by modulating various signaling pathways. In addition, DADB has been found to reduce the levels of reactive oxygen species and inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In animal models, DADB has been shown to reduce inflammation and improve cognitive function in Alzheimer's disease models.
实验室实验的优点和局限性
One of the major advantages of using DADB in lab experiments is its potent biological activity, which makes it an attractive candidate for drug development. Additionally, DADB is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using DADB is its relatively low solubility in water, which can make it challenging to use in certain experimental setups. Additionally, the exact mechanism of action of DADB is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research of DADB. One potential area of research is the development of DADB-based derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DADB and its potential use in the treatment of various diseases. Another potential area of research is the investigation of the pharmacokinetics and toxicity of DADB in animal models, which can provide valuable information for the development of DADB-based drugs. Finally, the use of DADB in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
科学研究应用
DADB has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that DADB exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. DADB has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, DADB has shown promising results in the treatment of neurological disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid-β peptides.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-13-10-14(2)12-17(11-13)21(23)22-19-9-8-16-7-6-15-4-3-5-18(19)20(15)16/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKNASEFAGMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide](/img/structure/B4130339.png)
![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4130347.png)
![2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4130356.png)
![diethyl 5-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130358.png)
![N-(2-furylmethyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4130373.png)
![4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4130389.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)
![methyl 2-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4130406.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130427.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130429.png)


![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)
